molecular formula C15H11NO3S B15209890 3-Methyl-2-(2-(5-nitrothiophen-2-yl)vinyl)benzofuran

3-Methyl-2-(2-(5-nitrothiophen-2-yl)vinyl)benzofuran

Cat. No.: B15209890
M. Wt: 285.3 g/mol
InChI Key: MNOFGYFZYLCDLJ-SOFGYWHQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-2-(2-(5-nitrothiophen-2-yl)vinyl)benzofuran is a complex organic compound that belongs to the benzofuran family. Benzofuran derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties . This compound, in particular, features a benzofuran core with a nitrothiophene moiety, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-(2-(5-nitrothiophen-2-yl)vinyl)benzofuran typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-(2-(5-nitrothiophen-2-yl)vinyl)benzofuran undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation

Major Products

    Reduction: 3-Methyl-2-(2-(5-aminothiophen-2-yl)vinyl)benzofuran

    Nitration: 3-Methyl-2-(2-(5-nitrothiophen-2-yl)vinyl)-5-nitrobenzofuran

Scientific Research Applications

3-Methyl-2-(2-(5-nitrothiophen-2-yl)vinyl)benzofuran has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-2-(2-(5-nitrothiophen-2-yl)vinyl)benzofuran involves its interaction with various molecular targets:

Comparison with Similar Compounds

Properties

Molecular Formula

C15H11NO3S

Molecular Weight

285.3 g/mol

IUPAC Name

3-methyl-2-[(E)-2-(5-nitrothiophen-2-yl)ethenyl]-1-benzofuran

InChI

InChI=1S/C15H11NO3S/c1-10-12-4-2-3-5-14(12)19-13(10)8-6-11-7-9-15(20-11)16(17)18/h2-9H,1H3/b8-6+

InChI Key

MNOFGYFZYLCDLJ-SOFGYWHQSA-N

Isomeric SMILES

CC1=C(OC2=CC=CC=C12)/C=C/C3=CC=C(S3)[N+](=O)[O-]

Canonical SMILES

CC1=C(OC2=CC=CC=C12)C=CC3=CC=C(S3)[N+](=O)[O-]

Origin of Product

United States

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